5-Methyl-3-(trifluoromethyl)benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-6-2-3-9-7(4-6)8(5-14-9)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSNADYLWAIKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5-Methyl-3-(trifluoromethyl)benzofuran and its Analogs: Synthesis, Properties, and Applications
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 5-Methyl-3-(trifluoromethyl)benzofuran, a member of the benzofuran class of heterocyclic compounds. Given the limited publicly available data on this specific isomer, this guide also explores the synthesis, properties, and applications of closely related analogs, with a particular focus on trifluoromethyl-substituted benzofurans, to provide a valuable resource for scientific endeavors.
Introduction to Trifluoromethylated Benzofurans
Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in natural products and their diverse pharmacological activities. The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. This is due to the high electronegativity and lipophilicity of the CF3 group, which can enhance metabolic stability, binding affinity, and cell permeability.[1] Consequently, trifluoromethylated benzofurans are of considerable interest in medicinal chemistry and materials science.[2]
Physicochemical Properties
The properties of trifluoromethylated benzofurans are influenced by the substitution pattern on the benzofuran core. A table summarizing the predicted and known properties of a related isomer is provided below for reference.
| Property | Value (for 3-Methyl-5-(trifluoromethyl)benzofuran) | Reference |
| CAS Number | 463976-22-9 | [3] |
| Molecular Formula | C10H7F3O | Inferred |
| Molecular Weight | 200.16 g/mol | Inferred |
| Appearance | Likely a solid or oil | General Knowledge |
| Solubility | Expected to be soluble in organic solvents | General Knowledge |
Synthesis of 3-(Trifluoromethyl)benzofurans
The synthesis of benzofurans can be achieved through various methods, and the introduction of a trifluoromethyl group often requires specific strategies.[4][5] A general and efficient method for the preparation of 3-(trifluoromethyl)benzofurans involves the reaction of salicylaldehyde derivatives with in situ generated trifluoromethyl diazomethane.[1]
General Synthetic Workflow
The following diagram illustrates a common pathway for the synthesis of 3-(trifluoromethyl)benzofuran derivatives.
Caption: General synthesis of 3-(trifluoromethyl)benzofurans.
Experimental Protocol: Synthesis of a 3-(Trifluoromethyl)benzofuran Derivative
This protocol is adapted from a general procedure for the synthesis of trifluoromethyl-substituted benzofuranols, which are precursors to 3-(trifluoromethyl)benzofurans.[1]
Materials:
-
Substituted salicylaldehyde (e.g., 4-methylsalicylaldehyde to approach the target molecule)
-
Trifluoroethylamine hydrochloride (CF3CH2NH2·HCl)
-
Sodium nitrite (NaNO2)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In situ generation of trifluoromethyl diazomethane:
-
In a round-bottom flask, dissolve trifluoroethylamine hydrochloride (3.0 equiv) and sodium nitrite (3.6 equiv) in a biphasic mixture of CH2Cl2 and H2O (30:1) at 0 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
-
Formation of the dihydrobenzofuranol intermediate:
-
Cool the reaction mixture to -78 °C.
-
Add the substituted salicylaldehyde (1.0 equiv) to the mixture.
-
Slowly add boron trifluoride diethyl etherate (1.8 equiv) to the reaction.
-
Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Dehydration to the benzofuran:
-
Upon completion of the first step, quench the reaction and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrobenzofuranol intermediate.
-
Dissolve the crude intermediate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC until the intermediate is fully converted to the 3-(trifluoromethyl)benzofuran.
-
-
Purification:
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Potential Applications and Biological Significance
Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][2] The incorporation of a trifluoromethyl group can enhance these activities.
Areas of Active Research:
-
Anticancer Agents: Many benzofuran compounds have been investigated for their potential as anticancer drugs.[7] The trifluoromethyl group can improve the efficacy of these compounds.
-
Neurodegenerative Diseases: Benzofuranones, closely related to benzofurans, have shown potential in targeting pathways associated with Alzheimer's disease.[7]
-
Antimicrobial Agents: The benzofuran scaffold is present in several compounds with antibacterial and antifungal properties.[8]
-
Fragrance Industry: Certain benzofuran derivatives, such as 3-methyl-benzofuran-5-ol, are used as fragrance compounds.[9]
The logical relationship for the exploration of novel benzofuran-based drugs is depicted below.
Caption: Drug discovery workflow for benzofuran derivatives.
Conclusion
While 5-Methyl-3-(trifluoromethyl)benzofuran remains a compound with limited specific documentation, this guide provides a framework for its synthesis and potential applications based on the well-established chemistry of related trifluoromethylated benzofurans. The synthetic protocols and biological insights presented here offer a solid foundation for researchers and drug development professionals interested in exploring this promising class of molecules. Further research into the specific properties and activities of the 5-methyl isomer is warranted and could unveil novel applications in medicine and materials science.
References
-
Morandi, B., & Carreira, E. M. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 6078–6080. [Link]
-
PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved February 24, 2026, from [Link]
-
Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467-30483. [Link]
-
Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. [Link]
-
Khan, I., & Zaib, S. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 987-1014. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 24, 2026, from [Link]
-
Scent.vn. (n.d.). 5-Methyl-3H-2-benzofuran-1-one. Retrieved February 24, 2026, from [Link]
-
Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). 3-methyl-benzofuran-5-ol and its use in perfume compositions.
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- 8. researchgate.net [researchgate.net]
- 9. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
Synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran Derivatives: Strategies, Mechanisms, and Protocols
An In-depth Technical Guide
Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-Methyl-3-(trifluoromethyl)benzofuran derivatives. This scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. We will explore key synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking to construct this valuable heterocyclic core.
Introduction: The Significance of the 5-Methyl-3-(trifluoromethyl)benzofuran Scaffold
Benzofuran is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it an attractive core for drug design.
The strategic incorporation of a trifluoromethyl (CF3) group can profoundly and beneficially alter the physicochemical properties of a parent molecule.[4] The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its introduction can enhance:
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
-
Binding Affinity: Through favorable interactions with biological targets.
-
Membrane Permeability: By increasing overall lipophilicity.
The 5-methyl substituent, an electron-donating group, serves to modulate the electronic character of the aromatic system and provides a potential handle for further synthetic elaboration. The combination of these features in the 5-Methyl-3-(trifluoromethyl)benzofuran core results in a molecular framework with significant potential for the development of novel therapeutic agents. This guide focuses on the practical synthesis of this specific and valuable class of compounds.
Key Synthetic Strategies and Mechanistic Insights
The synthesis of 3-(trifluoromethyl)benzofurans presents unique challenges due to the electronic nature of the CF3 group. However, robust methods have been developed that provide efficient access to this core. The most direct and reliable approach involves the homologation of a substituted salicylaldehyde followed by cyclization and dehydration.
Strategy A: Homologation of 5-Methylsalicylaldehyde
This strategy leverages the reaction of 5-methylsalicylaldehyde with in situ generated trifluoromethyl diazomethane (F3CCHN2). This approach directly installs the trifluoromethyl group at the desired C3 position of the eventual benzofuran ring system.[5]
The reaction proceeds through a two-stage process:
-
Homologation and Cyclization: The process begins with the in situ generation of trifluoromethyl diazomethane from a stable precursor like 2,2,2-trifluoroethylamine hydrochloride. A Lewis acid, typically boron trifluoride (BF3), activates the aldehyde carbonyl group of 5-methylsalicylaldehyde, making it more electrophilic. The nucleophilic F3CCHN2 attacks the activated carbonyl, leading to a homologated intermediate. The adjacent phenolic hydroxyl group then rapidly attacks the newly formed electrophilic center, displacing nitrogen gas and forming a stable cyclic hemiacetal, 5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol.[5] The trans configuration of this hemiacetal is generally favored.[5]
-
Dehydration: The resulting dihydrobenzofuranol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group by an acid like p-toluenesulfonic acid (p-TsOH) forms a good leaving group (water). Subsequent elimination of water generates the fully aromatic 5-Methyl-3-(trifluoromethyl)benzofuran.[5]
Caption: Workflow for the synthesis via homologation and dehydration.
Strategy B: Intramolecular Cyclization of an ortho-Alkynyl Phenol
An alternative, powerful method for benzofuran synthesis involves the intramolecular cyclization of ortho-alkynyl phenols.[6][7] While less direct for the title compound, this strategy is highly versatile for creating substituted benzofurans. The key is the synthesis of the precursor, 4-methyl-2-(3,3,3-trifluoroprop-1-yn-1-yl)phenol.
A retrosynthetic approach reveals the key disconnection at the furan oxygen-carbon bond, pointing to the ortho-alkynyl phenol intermediate. This intermediate can be constructed via a Sonogashira cross-coupling reaction between a protected 2-halophenol and a suitable trifluoromethyl-alkyne.
The forward synthesis would proceed as follows:
-
Preparation of the Coupling Partners: Start with 4-methylphenol (p-cresol). Iodination at the ortho position yields 2-iodo-4-methylphenol. The trifluoromethyl alkyne partner, 3,3,3-trifluoropropyne, is commercially available or can be prepared.
-
Sonogashira Coupling: A palladium-copper co-catalyzed Sonogashira coupling reaction between 2-iodo-4-methylphenol and 3,3,3-trifluoropropyne would furnish the key intermediate, 4-methyl-2-(3,3,3-trifluoroprop-1-yn-1-yl)phenol.[8]
-
Intramolecular Hydroalkoxylation: The final step is the 5-exo-dig cyclization of the phenol onto the alkyne. This can be catalyzed by various transition metals (e.g., Pd, Au, Cu) or strong acids to yield the target benzofuran.[6][7]
Caption: Proposed synthesis via Sonogashira coupling and cyclization.
Experimental Protocols
The following protocols are based on established and reliable methodologies, specifically adapting the work by Carreira and colleagues for the synthesis of 3-trifluoromethyl-substituted benzofuranols and their subsequent dehydration.[5]
Protocol 1: Synthesis of 5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol
-
Materials:
-
5-Methylsalicylaldehyde
-
2,2,2-Trifluoroethylamine hydrochloride
-
Sodium nitrite (NaNO2)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 2,2,2-trifluoroethylamine hydrochloride (1.5 eq) and sodium nitrite (1.6 eq).
-
Add a 30:1 mixture of anhydrous DCM/MeCN to the flask. Cool the resulting suspension to 0 °C in an ice bath.
-
Stir the mixture vigorously at 0 °C for 1 hour to facilitate the in situ generation of trifluoromethyl diazomethane. Caution: Diazomethane compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a separate flask, dissolve 5-methylsalicylaldehyde (1.0 eq) in anhydrous DCM.
-
To the aldehyde solution, add boron trifluoride diethyl etherate (1.2 eq) dropwise at 0 °C.
-
Using a cannula, slowly transfer the cold solution containing F3CCHN2 into the aldehyde/BF3 mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the title compound.
-
Protocol 2: Dehydration to 5-Methyl-3-(trifluoromethyl)benzofuran
-
Materials:
-
5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol (from Protocol 1)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (catalytic amount, e.g., 0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol (1.0 eq).
-
Add toluene as the solvent and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux and allow it to react, azeotropically removing water via the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a non-polar eluent system like hexanes/ethyl acetate) to afford the final 5-Methyl-3-(trifluoromethyl)benzofuran.[5]
-
Data Summary and Characterization
The efficiency of the described synthetic route is high, with typical yields summarized below. Product identity and purity should be confirmed using standard analytical techniques.
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | 5-Methylsalicylaldehyde | F3CCHN2 (in situ), BF3·OEt2 | DCM/MeCN | 60-80%[5] |
| 2 | Dihydrobenzofuran-3-ol | p-TsOH·H2O | Toluene | 80-95%[5] |
-
Characterization:
-
¹H NMR: Will show characteristic aromatic signals for the disubstituted benzene ring, a singlet for the C5-methyl group, and a quartet for the C2-proton coupled to the CF3 group.
-
¹⁹F NMR: Will exhibit a singlet corresponding to the CF3 group.
-
¹³C NMR: Will show signals for all unique carbons, with the CF3-bearing carbon appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.
-
Applications and Future Outlook
Derivatives of the 5-Methyl-3-(trifluoromethyl)benzofuran scaffold are prime candidates for screening in various drug discovery programs. The core structure is present in compounds investigated for a range of activities, and the specific substitution pattern described here offers a unique combination of properties. For example, related benzofuran structures have shown potential as inhibitors of enzymes like diapophytoene desaturase (CrtN) for treating MRSA infections and have been explored for anti-inflammatory and anticancer applications.[3][9] The synthetic routes detailed in this guide provide a reliable and efficient means to access these high-value compounds, enabling further exploration of their therapeutic potential.
Conclusion
The synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran derivatives is effectively achieved through a robust two-step sequence involving the Lewis acid-mediated homologation of 5-methylsalicylaldehyde with in situ generated trifluoromethyl diazomethane, followed by acid-catalyzed dehydration. This method provides direct and high-yielding access to the target scaffold. Alternative strategies based on the cyclization of ortho-alkynyl phenols offer additional synthetic flexibility. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals aiming to synthesize and explore this promising class of fluorinated heterocycles.
References
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]
-
Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. SynOpen. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules. [Link]
-
Kobayashi, A., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances. [Link]
-
Novel Route to 2-Trifluoromethylated Benzofurans. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Yoshida, S., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Carreira, E. M., et al. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
-
Various synthetic routes for benzofuran moiety. (2020). ResearchGate. [Link]
- GB2193211A - Synthesis of benzofurans. (n.d.).
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2010). E-Journal of Chemistry. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]
-
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. (2016). Journal of Medicinal Chemistry. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
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Methodological & Application
Application Note: High-Purity Isolation of 5-Methyl-3-(trifluoromethyl)benzofuran
Abstract
This guide details the purification protocols for 5-Methyl-3-(trifluoromethyl)benzofuran , a lipophilic heterocyclic scaffold often utilized in medicinal chemistry for its metabolic stability and bioisosteric properties. Due to the electron-withdrawing nature of the trifluoromethyl (
Compound Profile & Physicochemical Analysis[1][2]
Understanding the molecule's behavior is the first step to successful isolation.
-
Structure: A benzofuran core substituted at the C5 position with a methyl group and at the C3 position with a trifluoromethyl group.
-
Electronic Character: The
group is strongly electron-withdrawing. This reduces the electron density of the furan ring, making it significantly less prone to oxidative degradation compared to simple alkyl-benzofurans. However, it also renders the compound highly lipophilic. -
Predicted Properties:
-
State: Likely a low-melting solid or viscous oil (dependent on purity).
-
Solubility: Excellent in non-polar solvents (Hexanes, DCM, Toluene); poor in water.
-
Acidity/Basicity: Neutral. The oxygen atom is non-basic due to aromatic delocalization and the inductive effect of the
group.
-
Impurity Profile
Common synthetic routes (e.g., radical cyclization of alkynes or condensation of salicylaldehydes) often yield specific byproducts:
-
Unreacted Starting Material: Often 2-hydroxy-5-methylbenzaldehyde or similar phenols.
-
Regioisomers: If the cyclization is not regioselective.
-
Dihydrobenzofuranols: Hydrated intermediates that failed to undergo dehydration.
Pre-Purification Workflow (Decision Tree)
Before committing the bulk material, perform the following assessment to select the optimal method.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and chromatographic behavior.
Method A: Automated Flash Column Chromatography (Primary)
This is the "workhorse" method. The high lipophilicity of the target compound allows for elution with very non-polar solvent systems, facilitating separation from polar phenolic impurities.
Materials
-
Stationary Phase: Spherical Silica Gel (20–40 µm), High Performance.
-
Mobile Phase A:
-Hexane (or Heptane). -
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Detection: UV at 254 nm (Aromatic core) and 280 nm.
Protocol
-
Sample Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Mix with silica gel (ratio 1:2 sample:silica) and evaporate to dryness to create a "dry load" cartridge. Note: Liquid loading is discouraged due to potential band broadening.
-
Column Conditioning: Equilibrate the column with 100% Hexane for 3 Column Volumes (CV).
-
Gradient Elution:
-
0–5 min: Isocratic 100% Hexane. (Elutes non-polar hydrocarbons/grease).
-
5–15 min: Linear gradient 0%
5% EtOAc. (Target compound typically elutes here). -
15–20 min: Linear gradient 5%
20% EtOAc. (Elutes unreacted phenols/polar byproducts).
-
-
Fraction Collection: Collect peaks based on UV threshold. The 3-(trifluoromethyl) group often causes a slight hypsochromic shift; ensure the UV detector covers the 240–260 nm range.
Expert Insight: The
Method B: Recrystallization (Scalability)
If the compound solidifies upon standing or after flash chromatography, recrystallization is the most scalable method for removing trace isomers.
Protocol
-
Solvent Selection: The target is highly soluble in organics. We require a solvent system where it is soluble only at high temperatures.
-
System 1: Pentane (Dissolve at reflux, freeze at -20°C).
-
System 2: Methanol/Water (Dissolve in warm MeOH, add water until turbid, cool).
-
-
Procedure:
-
Dissolve 1.0 g of semi-pure solid in the minimum amount of boiling Pentane (~5–10 mL).
-
Filter hot (if insoluble particulates exist) through a glass frit.
-
Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.
-
Collect crystals via vacuum filtration. Wash with cold (-78°C) pentane.
-
Method C: Preparative HPLC (Polishing)
For analytical standards or biological screening where >99.5% purity is mandatory.
Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 5 µm, 21.2 x 150 mm |
| Flow Rate | 15–20 mL/min |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes |
| Detection | UV 254 nm |
Workflow Logic:
Due to the hydrophobic
Quality Control & Validation
Confirming the identity and purity of 5-Methyl-3-(trifluoromethyl)benzofuran requires specific focus on the fluorine atom.
NMR Spectroscopy
-
NMR (CDCl
):-
Look for the C2-H proton. In 3-substituted benzofurans, this typically appears as a singlet or fine quartet (coupling to F) around
7.8–8.0 ppm. -
Verify the methyl group singlet at
~2.4–2.5 ppm. -
Validation: Integration ratio of Methyl (3H) to Aromatic protons should be exact.
-
-
NMR:
-
Crucial for detecting regioisomers. The
group typically appears as a singlet around -55 to -65 ppm. A secondary peak in this region indicates a regioisomer (e.g., 2-trifluoromethyl isomer).
-
GC-MS Analysis
-
Why GC? Benzofurans are thermally stable and volatile. GC offers higher resolution than LC for structural isomers.
-
Expectation: A sharp single peak. The mass spectrum should show a molecular ion
and a characteristic loss of or depending on ionization energy.
References
-
Morandi, B., & Carreira, E. M. (2011).[1][2] Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 5984–5985.[1] [Link]
-
Wang, W. Y., et al. (2014).[3] One-pot synthesis of 3-trifluoromethylbenzofurans via tandem iodocyclization and trifluoromethylation of 2-alkynylanisoles.[3][4] Tetrahedron Letters, 55(8), 1501–1503.[3][4] [Link]
-
Kobatake, T., et al. (2010).[5] Synthesis of 3-Trifluoromethylbenzo[b]furans from Phenols via Direct Ortho Functionalization by Extended Pummerer Reaction.[5] Journal of the American Chemical Society, 132(34), 11838–11840. [Link]
-
PubChem. (2025).[6] Methyl 3-(trifluoromethyl)benzoate (Analogous Properties). National Library of Medicine. [Link]
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Application Notes and Protocols for the Analytical Characterization of Benzofuran Derivatives
Introduction: The Analytical Imperative for Benzofuran Scaffolds
Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their vast pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise structural elucidation and purity assessment of these compounds are not merely procedural formalities but are fundamental to ensuring their safety, efficacy, and the reproducibility of scientific findings. The inherent diversity of the benzofuran scaffold, often adorned with a variety of functional groups, presents unique analytical challenges that demand a multi-faceted characterization approach.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for characterizing benzofuran derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights honed from years of field experience to empower researchers to make informed decisions in their analytical workflows. Every protocol is designed as a self-validating system, emphasizing the principles of scientific integrity and data trustworthiness.
A Multi-Modal Approach to Benzofuran Characterization: A Strategic Workflow
The comprehensive characterization of a novel benzofuran derivative is rarely accomplished with a single analytical technique. Instead, a strategic and orthogonal approach is required, where the strengths of one method compensate for the limitations of another. The following workflow illustrates a logical progression for the thorough analysis of a newly synthesized benzofuran compound.
Caption: A logical workflow for the comprehensive characterization of benzofuran derivatives.
I. Chromatographic Techniques: The Foundation of Purity Assessment
Chromatography is indispensable for separating benzofuran derivatives from reaction mixtures and for quantifying their purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.[2]
A. High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Benzofurans
HPLC is the workhorse for the analysis of a wide array of benzofuran compounds, particularly those that are non-volatile or thermally labile.[2] Its versatility stems from the diverse selection of stationary and mobile phases available, allowing for fine-tuned separation of various derivatives.[2]
This protocol outlines a general method for the analysis of a moderately polar benzofuran derivative.
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a UV detector is suitable. For enhanced identification, coupling to a mass spectrometer (HPLC-MS) is recommended.[1]
-
Column: A reversed-phase C18 column is a common starting point for many benzofuran derivatives.[2][3]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water (for MS compatibility) or phosphoric acid buffer for UV detection.[3]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 30% B, increasing to 95% B over 10-15 minutes.[1] This should be optimized based on the polarity of the specific analyte.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzofuran derivative and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Further dilute with the mobile phase to a concentration within the linear range of the detector.[1]
4. Data Analysis:
-
Purity: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: For quantitative analysis, a calibration curve is constructed using a series of standard solutions of known concentrations.[2][4]
Table 1: Representative Chromatographic Performance for Selected Benzofuran Derivatives [1]
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 | >0.999 |
| Carbofuran | 4.052 | 7.5 - 75 | 0.999 |
B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs
GC-MS is a powerful technique for the analysis of volatile and thermally stable benzofuran compounds.[2] For non-volatile derivatives, a derivatization step may be necessary to enhance their volatility.[2]
II. Spectroscopic Techniques: Unraveling the Molecular Architecture
Spectroscopic methods provide detailed information about the molecular structure of benzofuran derivatives, confirming their identity and elucidating their connectivity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of organic molecules, including benzofuran derivatives.[5] Both ¹H and ¹³C NMR are essential for a complete analysis.[5][6]
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5][7]
2. Spectrometer Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[6]
-
¹H NMR Acquisition:
-
Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Benzofuran Core [6][8][9]
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| C2-H | 7.52-7.61 | 144.86 |
| C3-H | 6.67-6.71 | 106.54 |
| C4-H | 7.43-7.51 | 121.18 |
| C5-H | 7.15-7.25 | 122.73 |
| C6-H | 7.18-7.29 | 124.23 |
| C7-H | 7.45-7.55 | 111.41 |
| C3a | - | 127.47 |
| C7a | - | 155.03 |
Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents on the benzofuran ring.
B. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[10][11] Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques.[10][12]
The mass spectrum of the parent benzofuran shows a prominent molecular ion peak (m/z 118).[13] Common fragmentation involves the loss of CO and CHO, leading to characteristic fragment ions. The fragmentation patterns of substituted benzofurans can be complex and provide significant structural clues.[10]
C. Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For benzofuran derivatives, key absorptions include C-O-C stretching of the furan ring and C=C stretching of the aromatic system.[15][16]
III. X-ray Crystallography: The Definitive 3D Structure
For crystalline benzofuran derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[15][17][18] This technique is invaluable for resolving any structural ambiguities that may remain after spectroscopic analysis.
1. Purification: The compound must be highly pure (>99%) for successful crystallization. 2. Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to find conditions for slow crystallization. Common techniques include slow evaporation, vapor diffusion, and solvent layering. 3. Crystal Growth: The solution should be left undisturbed in a vibration-free environment to allow for the slow growth of well-ordered single crystals.
IV. Quantitative Structure-Activity Relationship (QSAR) Analysis
For drug development professionals, QSAR analysis can be a powerful tool to correlate the physicochemical properties of a series of benzofuran derivatives with their biological activity.[19] This computational technique can guide the design of more potent and selective compounds.
Conclusion: A Commitment to Analytical Rigor
The robust characterization of benzofuran derivatives is a critical endeavor that underpins the advancement of pharmaceutical and materials sciences. The application of a multi-modal analytical approach, as detailed in this guide, ensures the generation of high-quality, reliable, and reproducible data. By understanding the principles behind each technique and thoughtfully designing experimental protocols, researchers can confidently elucidate the structure and purity of their compounds, paving the way for groundbreaking discoveries.
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- Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem.
-
(PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime - ResearchGate. Available from: [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists - Der Pharma Chemica. Available from: [Link]
-
Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]
-
Benzofuran | C8H6O - PubChem. Available from: [Link]
- tetrahydrofuro[2,3-f]benzofuran: A Key Intermediate for 5-HT2 Receptor Agonists - Benchchem.
-
Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts | U.S. Geological Survey - USGS.gov. Available from: [Link]
- Application Note: NMR Spectroscopic Characterization of 6-(2-Aminopropyl)benzofuran - Benchchem.
-
Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. Available from: [Link]
-
Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed. Available from: [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives - Oriental Journal of Chemistry. Available from: [Link]
-
QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives - ResearchGate. Available from: [Link]
-
Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. - ResearchGate. Available from: [Link]
-
2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. Available from: [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. Available from: [Link]
-
The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed. Available from: [Link]
-
Benzofuran - NIST WebBook. Available from: [Link]
-
Benzamide; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction - Scientific Research Publishing. Available from: [Link]
-
Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Available from: [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available from: [Link]
-
Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) - OpenBU. Available from: [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]
-
X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Request PDF - ResearchGate. Available from: [Link]
-
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. - Semantic Scholar. Available from: [Link]
-
Benzofuran - NIST WebBook. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. Available from: [Link]
-
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC. Available from: [Link]
-
(PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents - ResearchGate. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available from: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available from: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. Available from: [Link]
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Application Note: A Robust and Scalable Domino Synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran
Abstract and Introduction
The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] The incorporation of a trifluoromethyl (CF₃) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated benzofurans highly sought-after targets in drug discovery and agrochemical research.[3][4] However, the synthesis of specifically substituted analogs, such as 5-Methyl-3-(trifluoromethyl)benzofuran, can present significant challenges, particularly when transitioning from laboratory-scale experiments to pilot or industrial-scale production.[5]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran. We eschew traditional multi-step procedures in favor of a more elegant and efficient domino strategy. The selected synthetic route leverages a Sonogashira coupling to build a key 2-alkynylphenol intermediate, followed by a copper-catalyzed domino cyclization/trifluoromethylation reaction. This approach is notable for its atom economy, operational simplicity, and amenability to scale, offering a robust pathway to this valuable compound.
Strategic Rationale: The Domino Cyclization/Trifluoromethylation Pathway
For the synthesis of substituted benzofurans, several catalytic methods have been developed, including those based on palladium, rhodium, and copper.[1][6] A common and highly effective strategy involves the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by a cyclization step to form the benzofuran ring.[7][8][9]
Our chosen strategy adopts this powerful foundation but integrates a key innovation for installing the C3-trifluoromethyl group. Instead of using a pre-trifluoromethylated alkyne (which can be expensive and difficult to handle), we employ a simple alkyne followed by a one-pot, copper-mediated domino reaction that accomplishes both the crucial 5-endo-dig cyclization and the trifluoromethylation in a single, seamless step.[10] This approach offers several distinct advantages for scale-up:
-
Convergent Synthesis: It reduces the number of discrete operational steps, minimizing material losses and labor.
-
Cost-Effective Reagents: The ultimate source of the CF₃ group can be fluoroform (CF₃H), an inexpensive industrial byproduct, which is used to generate the active copper-trifluoromethyl reagent ([CuCF₃]).[10]
-
Improved Safety Profile: It avoids the handling of potentially volatile and hazardous trifluoromethylated acetylenes.
-
High Regioselectivity: The mechanism of the domino reaction inherently directs the trifluoromethyl group to the desired C3 position of the benzofuran core.
The overall synthetic strategy is depicted below, starting from the commercially available 2-bromo-5-methylphenol.
Caption: Overall two-stage synthetic strategy.
Detailed Protocols and Methodologies
Materials and Equipment
| Category | Item | Recommended Specifications |
| Reagents | 2-Bromo-5-methylphenol | >98% Purity |
| Ethynyltrimethylsilane | >98% Purity | |
| Palladium(II) bis(triphenylphosphine) dichloride | Catalyst Grade | |
| Copper(I) Iodide | >99% Purity | |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | |
| Togni's Reagent II / [CuCF₃] Source | See Protocol 3.3 for preparation or commercial source | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | |
| Solvents | Toluene, Methanol, Ethyl Acetate, Hexanes | Anhydrous/HPLC Grade |
| Equipment | Jacketed Glass Reactor | 10 L - 50 L capacity with overhead mechanical stirrer |
| Temperature Control Unit (TCU) | Capable of -20 °C to 120 °C | |
| Inert Gas System | Nitrogen or Argon manifold with bubbler | |
| Addition Funnel / Dosing Pump | For controlled reagent addition | |
| Rotary Evaporator & Vacuum System | For solvent removal | |
| Purification System | Large-bore glass column for chromatography or crystallizer |
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylphenol
This step involves a Sonogashira cross-coupling reaction. The use of ethynyltrimethylsilane provides a stable and easy-to-handle source of the acetylene moiety.
Sources
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Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of Fluorinated Benzofurans
Introduction: The Therapeutic Promise of Fluorinated Benzofurans in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process for healing, chronic, unresolved inflammation is a key pathological driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis, and even cancer.[1][2] The cellular and molecular cascade of inflammation is complex, involving the activation of immune cells and the release of a host of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), prostaglandins (PGE2), and nitric oxide (NO).[3][4]
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Its derivatives are known to possess a wide array of pharmacological activities.[5][6] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] Consequently, fluorinated benzofurans have emerged as a promising class of compounds for the development of novel anti-inflammatory therapeutics.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of novel fluorinated benzofuran derivatives. We will delve into the core signaling pathways implicated in their mechanism of action and provide detailed, field-proven protocols for their in vitro and in vivo evaluation.
Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many benzofuran derivatives are primarily mediated through the inhibition of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.[9][10]
The NF-κB Signaling Pathway
The NF-κB transcription factor family is a master regulator of the inflammatory response.[3][11] In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and inducible nitric oxide synthase (iNOS).[3][9] Fluorinated benzofurans may exert their anti-inflammatory effects by inhibiting key steps in this cascade, such as the phosphorylation of IκBα or the nuclear translocation of p65.[9]
The MAPK Signaling Pathway
The MAPK family, comprising primarily the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, is another crucial signal transduction pathway that regulates inflammation.[10][12] External stimuli activate a three-tiered kinase cascade (MAPKKK → MAPKK → MAPK), leading to the phosphorylation and activation of the final MAPK.[12] Activated p38 and JNK, in particular, phosphorylate various transcription factors that work in concert with NF-κB to drive the expression of inflammatory mediators.[9][10] Evidence suggests that certain benzofuran derivatives can suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.[4][9]
In Vitro Evaluation: Cellular Assays
The foundational assessment of anti-inflammatory activity begins with in vitro cellular assays. The RAW 264.7 murine macrophage cell line is a robust and widely accepted model for this purpose.[9] When stimulated with LPS, these cells mimic an inflammatory response by producing key mediators.
Protocol 1: Cell Viability (MTT Assay)
-
Causality: Before assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of the test compounds. Any observed reduction in inflammatory mediators must be due to specific inhibitory action, not simply cell death.[13] The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the fluorinated benzofuran compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
-
Causality: LPS stimulation induces the expression of iNOS in macrophages, leading to a significant production of NO, a key inflammatory mediator.[4] The Griess assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a direct measure of iNOS activity and, by extension, the inflammatory state.[13]
-
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as above. Pre-treat with non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
-
Causality: To quantify the specific inhibition of key signaling proteins like TNF-α and IL-6, an Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This provides more specific data on the compound's effect on inflammatory protein secretion than the more general NO assay.[7][8]
-
Methodology:
-
Sample Preparation: Use the cell culture supernatants collected from the same experiment as the Griess assay.
-
ELISA Protocol: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugate (e.g., HRP-streptavidin).
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
-
Causality: To confirm that the observed anti-inflammatory effects are mediated through the target pathways, Western blotting is used to measure the phosphorylation status of key signaling proteins. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[9]
-
Methodology:
-
Cell Treatment & Lysis: Treat cells with the test compound and LPS for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65, Total p65
-
Phospho-IκBα, Total IκBα
-
Phospho-p38, Total p38
-
Phospho-ERK, Total ERK
-
Phospho-JNK, Total JNK
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Data Summary
All quantitative data should be summarized for clear comparison.
| Compound | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) |
| FB-001 | >100 | 5.2 | 9.0 | 7.5 |
| FB-002 | >100 | 2.4 | 1.2 | 1.5 |
| Celecoxib | >100 | 32.1 | 15.8 | 20.3 |
Table 1: Example data summary for in vitro anti-inflammatory activity. IC₅₀ values represent the concentration required for 50% inhibition. Data for Celecoxib, a known anti-inflammatory drug, can be used as a positive control for comparison.[13]
In Vivo Evaluation: Acute Inflammatory Model
Following promising in vitro results, the efficacy of lead compounds must be validated in a living organism. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[14][15][16]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Causality: Carrageenan, a phlogistic agent, induces an acute, non-immune inflammatory response when injected into the paw.[17] The resulting edema (swelling) is a quantifiable measure of this inflammation. The ability of a pre-administered compound to reduce this swelling indicates its in vivo anti-inflammatory potential. The model's biphasic nature allows for insights into the inhibition of different mediators (early phase: histamine, serotonin; late phase: prostaglandins, cytokines).
-
Methodology:
-
Animal Groups: Use male Wistar rats (150-200g). Divide them into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 1% CMC solution)
-
Group 2: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)[18]
-
Group 3-5: Test Compound (e.g., 10, 20, 50 mg/kg)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally via gavage.
-
Initial Paw Measurement: One hour after administration, measure the initial volume of the right hind paw using a plethysmometer (this is V₀).
-
Carrageenan Injection: Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection (this is Vₜ).
-
Data Analysis:
-
Edema Volume (mL): Vₜ - V₀
-
Percentage Inhibition (%): [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
In Vivo Data Summary
| Treatment Group (Dose) | 1 hour | 2 hours | 3 hours | 4 hours |
| Vehicle Control | 0% | 0% | 0% | 0% |
| Diclofenac (10 mg/kg) | 45.2% | 65.8% | 70.1% | 68.5% |
| FB-002 (20 mg/kg) | 35.6% | 58.3% | 65.4% | 62.1% |
| FB-002 (50 mg/kg) | 48.9% | 71.1% | 75.3% | 72.8% |
Table 2: Example data summary for in vivo anti-inflammatory activity, showing the percentage inhibition of paw edema over time.
Conclusion
This guide outlines a systematic and robust approach to characterizing the anti-inflammatory properties of novel fluorinated benzofuran compounds. By combining validated in vitro cellular assays with a standard in vivo model, researchers can effectively screen compounds, elucidate their mechanisms of action through the NF-κB and MAPK pathways, and identify promising candidates for further preclinical development. The structure-activity relationship data gathered from these studies will be invaluable in designing the next generation of potent and specific anti-inflammatory agents.[7][8]
References
- Benchchem. (n.d.). A Technical Guide to 4-Fluoro-3-methylbenzofuran and Related Benzofurans: Synthesis, Potential Biological Activities, and.
- Ansah, C., & Mensah, K. B. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
- MDPI. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- MDPI. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
- National Center for Biotechnology Information. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- ResearchGate. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- ijpras. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Wikipedia. (n.d.). NF-κB.
- Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
- PubMed. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits.
- ResearchGate. (2025). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- Thieme E-Books & E-Journals. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.
- PubMed. (2016). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke.
- Slideshare. (n.d.). Invivo screening methods for anti inflammatory agents.
- SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
- Journal of Clinical Investigation. (2001). NF-κB: a key role in inflammatory diseases.
- Medical Science and Discovery. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.
- ResearchGate. (2025). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF.
- National Center for Biotechnology Information. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
- AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis.
- AUB ScholarWorks. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.
- Frontiers. (2026). Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the...
- Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
- jchps. (2021). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives.
- ResearchGate. (2025). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 4. dovepress.com [dovepress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. anygenes.com [anygenes.com]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 15. Invivo screening methods for anti inflammatory agents | PPTX [slideshare.net]
- 16. jopcr.com [jopcr.com]
- 17. scielo.br [scielo.br]
- 18. jchps.com [jchps.com]
Application Note: Development of Anticancer Agents from Benzofuran Scaffolds
Executive Summary
The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for diverse biological targets including VEGFR kinases, EGFR, and tubulin. This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of benzofuran-based anticancer agents. We focus on the Rap-Stoermer synthetic route for its operational simplicity and high yield, followed by downstream validation using tubulin polymerization assays and cytotoxicity screening.
Rational Design & Structure-Activity Relationship (SAR)
Effective benzofuran design mimics natural products like psoralens or combretastatins.
-
Pharmacophore: The fused benzene and furan rings provide a planar structure capable of intercalating DNA or fitting into the narrow hydrophobic pockets of kinases.
-
Key SAR Insights:
-
C-2 Position: Substitution here (e.g., with aryl or heteroaryl groups) is critical for potency.
-
Methoxy Substitution: Introducing methoxy groups (–OCH3), particularly at the C-5 or C-6 positions, often enhances lipophilicity and mimics the pharmacophore of Combretastatin A-4, a potent tubulin inhibitor.
-
Linkers: A carbonyl or vinyl linker at C-2 often improves binding affinity to the colchicine site of tubulin.
-
Module 1: Chemical Synthesis Protocol
Method: The Rap-Stoermer Reaction
While traditional methods like the Perkin reaction exist, the Rap-Stoermer reaction is preferred for high-throughput lead generation due to its one-pot nature and use of mild bases.
Objective: Synthesis of 2-substituted benzofurans from salicylaldehydes and
Materials
-
Substrate A: Salicylaldehyde derivatives (e.g., 2-hydroxy-4-methoxybenzaldehyde).
-
Substrate B:
-Phenacyl bromide derivatives. -
Catalyst: Triethylamine (TEA) or Potassium Carbonate (
). -
Solvent: Acetonitrile (
) or Ethanol. -
Purification: Silica gel (60–120 mesh), Ethyl Acetate/Hexane.
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in 10 mL of Acetonitrile.
-
Catalysis: Add TEA (0.1 mmol, 10 mol%) dropwise. Note: TEA acts as a base to abstract the phenolic proton.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (30% EtOAc in Hexane). -
Work-up: Once the starting material is consumed, cool to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (
) and brine ( ). Dry the organic layer over anhydrous . -
Purification: Purify the crude product via column chromatography (Gradient: 0
10% EtOAc in Hexane).
Synthetic Workflow Diagram
Figure 1: The Rap-Stoermer reaction pathway involves base-catalyzed O-alkylation followed by intramolecular cyclization to form the benzofuran core.
Module 2: In Vitro Screening (Cytotoxicity)
Method: MTT Colorimetric Assay
The MTT assay measures the reduction of tetrazolium salts by metabolically active cells, serving as a proxy for cell viability.[1]
Protocol
-
Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of
cells/well. Incubate for 24 hours at , 5% . -
Treatment: Dissolve benzofuran analogs in DMSO. Treat cells with serial dilutions (0.1
to 100 ). Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media carefully. Add 150
of DMSO to dissolve purple formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
Data Presentation: SAR Comparison (Example Data)
Table 1: Comparative
| Compound ID | R1 (C-5 Pos) | R2 (C-2 Aryl) | IC50 (MCF-7) [ | IC50 (A549) [ | Potency Status |
| BF-01 | H | Phenyl | > 50.0 | > 50.0 | Inactive |
| BF-02 | -OCH3 | Phenyl | 12.5 | 15.2 | Moderate |
| BF-03 | -OCH3 | 3,4,5-trimethoxyphenyl | 0.08 | 0.12 | High |
| Cisplatin | (Control) | - | 12.2 | 8.5 | Reference |
Note: Compound BF-03 mimics the trimethoxy ring of Combretastatin A-4, significantly enhancing potency.
Module 3: Mechanism of Action (Target Validation)
Primary Target: Tubulin Polymerization Inhibition
Many benzofuran derivatives, particularly those with the 3,4,5-trimethoxy motif, function by binding to the colchicine site of tubulin, preventing microtubule assembly.
Validation Protocol: Tubulin Polymerization Assay
-
Reagents: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Baseline: Equilibrate tubulin at
. -
Induction: Add the test compound (5
) and shift temperature to to initiate polymerization. -
Monitoring: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes using a DAPI-based reporter or turbidity at 340 nm.
-
Result Interpretation: A flattening of the sigmoidal growth curve compared to the vehicle control indicates inhibition.
Mechanistic Pathway Diagram
Figure 2: The signaling cascade initiated by benzofuran-mediated tubulin inhibition, leading to mitotic arrest and subsequent apoptosis.
References
-
Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][4][5][6] RSC Advances. Link
-
Farhat, J. et al. (2022).[7] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (Basel). Link
-
Koca, M. et al. (2022).[8] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect. Link
-
Romagnoli, R. et al. (2011).[9] "Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan." ChemMedChem. Link
-
BenchChem Technical Support. (2025). "A Comparative Analysis of Benzofuran Derivatives in Oncological Research." BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran
[1]
Case ID: 5M3TB-SYNTH-GUIDE Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Division Last Updated: February 24, 2026[1]
Executive Summary
The synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran presents a specific regiochemical challenge. While the benzofuran core is electron-rich, the C2 position is naturally more reactive toward both electrophilic and radical species than the C3 position. Consequently, direct trifluoromethylation of 5-methylbenzofuran often yields the thermodynamically stable C2-isomer or inseparable mixtures.
This guide addresses the two primary synthetic workflows:
-
Route A (De Novo Cascade): Copper-catalyzed domino cyclization of 2-ethynyl-4-methylphenol.[1] (Recommended for high regiocontrol).[1]
-
Route B (Late-Stage Functionalization): Radical trifluoromethylation of 5-methylbenzofuran.[1] (High risk of regio-scrambling; requires specific blocking strategies).[1]
Module 1: De Novo Synthesis (The "Gold Standard")
Methodology: Copper-mediated trifluoromethylation-cyclization of 2-ethynyl-4-methylphenol.[1]
Mechanism: The
Protocol Overview
-
Substrate: 2-Ethynyl-4-methylphenol.[1]
-
Reagent: Togni Reagent II (1.2 equiv) or Langlois Reagent (
) + TBHP.[1] -
Catalyst: CuI (10 mol%) or Cu(MeCN)
PF .[1] -
Solvent: DMF or MeCN (degassed).[1]
Troubleshooting Guide: Side Reactions & Solutions
| Symptom | Probable Side Reaction | Root Cause | Corrective Action |
| Product is a dimer (Bis-alkyne) | Glaser Coupling | Presence of | Critical: Sparge solvent with Argon for 20 mins.[1] Use a glovebox or strict Schlenk line techniques.[1] |
| Formation of 6-endo product | Benzopyran Formation | 6-endo-dig cyclization is favored over 5-exo-dig if the metal catalyst ligand sphere is too crowded or electronic bias is shifted. | Switch solvent to 1,2-dichloroethane (DCE) .[1] The polarity shift often favors the 5-membered ring closure. |
| Recovery of starting material | Catalyst Poisoning | The free phenol coordinates strongly to Cu, inhibiting the cycle.[1] | Add 10-20 mol% 1,10-phenanthroline as a ligand to stabilize the Cu-species.[1] |
| Uncyclized Addition Product | Interrupted Cascade | The vinyl radical is quenched by H-abstraction before the oxygen can close the ring. | Increase temperature to 60-80°C . The cyclization step has a higher activation energy than H-abstraction. |
Visualizing the Pathway (Route A)
Caption: Route A favors the target 3-CF3 isomer via radical cascade. Oxygen contamination leads to Glaser coupling (Red Path).[1]
Module 2: Late-Stage Functionalization (Direct C-H)
Methodology: Innate radical trifluoromethylation of 5-methylbenzofuran. Warning: This route naturally favors the C2-isomer due to electronic stabilization of the intermediate radical at the benzylic position (C2).
Protocol Overview
-
Reagent: Langlois Reagent (
, 3.0 equiv).[1] -
Oxidant: TBHP (tert-Butyl hydroperoxide) or
.[1][3] -
Solvent: DCM/Water biphasic mix or DMSO.[1]
Troubleshooting Guide: Isomer Control
Q: Why am I isolating 5-methyl-2-(trifluoromethyl)benzofuran instead of the 3-isomer? A: The benzofuran C2 position is the "soft" nucleophilic center. In radical additions, the radical attacks C2 to form a radical at C3 (which is benzylic and stabilized by the benzene ring).[1] To get the 3-isomer , you must block C2 or use specific directing groups.[1]
Q: Can I force C3 selectivity without blocking C2?
A: Generally, no . However, recent literature suggests that using electrophilic
Q: What are the "Black Tar" side products? A: Benzofurans are prone to oxidative polymerization under radical conditions.
-
Solution: Reduce the oxidant load. Switch from TBHP to a photoredox system (e.g.,
+ Blue LED) which operates at room temperature and reduces polymerization.
Side Reaction Matrix (Route B)
| Side Product | Structure Description | Cause | Remediation |
| Regioisomer A | 2-CF3 (Major) | Electronic preference of the furan ring.[1] | Switch to Route A (De Novo) or block C2 with a silyl group, then desilylate. |
| Bis-CF3 | 2,3-Bis(trifluoromethyl) | Excess reagent + high reactivity of the mono-CF3 product.[1] | Stop reaction at 60% conversion. Use 1.0 equiv of reagent, not excess.[1] |
| Sulfone | 3-(Trifluoromethanesulfonyl) | Reaction with the sulfonyl radical ( | Increase temperature to promote |
Visualizing the Regioselectivity Problem (Route B)
Caption: Route B inherently favors the undesired 2-CF3 isomer due to the stability of the benzylic radical intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: I am seeing a peak at M+18 in my LCMS for the De Novo route. What is it?
A: This is likely the hydrated ketone . If the cyclization fails or reverses, the intermediate trifluoromethyl ketone can form a hydrate (
Q2: Can I use the cheaper Langlois reagent for Route A instead of Togni? A: Yes, but you must use an oxidant (TBHP) and a copper catalyst.[1]
-
Protocol: 2-ethynyl-4-methylphenol (1 equiv),
(3 equiv), TBHP (3 equiv), Cu(MeCN) PF (10 mol%).[1] -
Note: Yields are typically 10-15% lower than with Togni reagent due to increased background side reactions (sulfonylation).[1]
Q3: How do I purify the 3-CF3 isomer from the 2-CF3 isomer if I used Route B? A: Separation is difficult on standard Silica.
References
-
Copper-Catalyzed Domino Cyclization:Domino Cyclization/Trifluoromethylation of 2-Alkynylphenols for the Synthesis of 3-(Trifluoromethyl)benzofurans.
-
Innate C-H Trifluoromethylation:Innate C-H trifluoromethylation of heterocycles. (Detailed discussion on Langlois reagent side products).
-
Source:[1]
-
-
Radical Mechanism & Regioselectivity:Introducing a new radical trifluoromethylation reagent. (Discusses radical stability and isomer mixtures).
-
Source:[1]
-
-
General Benzofuran Synthesis:Regioselective Synthesis of Benzofuranones and Benzofurans.
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 3. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
challenges in the purification of fluorinated compounds
Technical Support Center: Purification of Fluorinated Compounds
Welcome to the Fluorine Chemistry Technical Assistance Center. Current Status: Operational Role: Senior Application Scientist Ticket ID: F-PUR-001
Introduction: The "Fluorous" Personality
Fluorine is not merely another halogen; it is a distinct phase of matter in organic synthesis.[1] Fluorinated compounds often exhibit simultaneous hydrophobicity and lipophobicity—they dislike water and standard organic oils. This "fluorous" character creates unique purification challenges:
-
Electronic Withdrawal: Drastically alters retention times on standard silica.
-
UV Transparency: C-F bonds do not absorb UV light, rendering standard diode-array detection (DAD) useless.
-
Solubility Mismatches: Products may oil out of standard recrystallization solvents.
This guide provides troubleshooting workflows to resolve these specific bottlenecks.
Module 1: The "Invisible" Product (Detection Issues)
User Issue: "I know my reaction worked (checked by crude NMR), but I see nothing on my Flash/HPLC UV detector."
Root Cause: Perfluorinated chains and C-F bonds have no chromophores. Unless your molecule has a conjugated pi-system (aromatic ring, enone), it is invisible to UV (254/280 nm).
Troubleshooting Protocol: Alternative Detection Strategies
Do not rely on "blind" fraction collection. Switch to a mass-sensitive detector.
-
Refractive Index (RI): Good for isocratic runs, but drifts heavily with gradients.
-
Evaporative Light Scattering (ELSD): The gold standard for non-UV active fluorinated intermediates.
-
Charged Aerosol Detection (CAD): Higher sensitivity than ELSD; ideal for trace impurity analysis.
-
Derivatization (Last Resort): If you must use UV, react the compound with a UV-active tag (e.g., 3-bromoacetyl coumarin) before separation [1].
Visualization: Detector Selection Logic
Caption: Decision tree for selecting the appropriate detector when standard UV fails.
Module 2: Fluorous Solid Phase Extraction (F-SPE)
User Issue: "I cannot separate my fluorinated product from the non-fluorinated precursor using standard silica gel."
Root Cause: Standard silica relies on polarity. If the precursor and product have similar polarities, they co-elute. Solution: Switch to Fluorous Solid Phase Extraction (F-SPE) .[2][3] This technique separates based on fluorine content rather than polarity. It utilizes "fluorophilic" stationary phases (perfluorooctyl-functionalized silica) [2].
The F-SPE Workflow
This is a binary separation: "Fluorophobic" (non-fluorinated stuff) vs. "Fluorophilic" (fluorinated stuff).[2][4]
Step-by-Step Protocol:
-
Conditioning: Wash the F-SPE cartridge with the elution solvent (e.g., MeOH), then the loading solvent (e.g., 80:20 MeOH:H2O).
-
Loading: Dissolve crude mixture in a minimum amount of DMF or warm MeOH. Load onto the cartridge.
-
Fluorophobic Wash (Elute Impurities):
-
Flush with 80:20 MeOH:H2O .[2]
-
Result: Non-fluorinated organic compounds (precursors, reagents) wash off. The fluorinated product "sticks" to the fluorous silica.
-
-
Fluorophilic Elution (Collect Product):
-
Flush with 100% MeOH (or THF for highly fluorinated species).
-
Result: The fluorinated product releases.[1]
-
Data: Solvent Systems for F-SPE
| Phase Step | Solvent System | Purpose | Mechanism |
| Loading | DMF or MeOH (min vol) | Solubilization | Ensure sample enters bed |
| Wash 1 | 80:20 MeOH:H2O | Fluorophobic | Elutes organics; Fluorous stays |
| Wash 2 | 70:30 MeCN:H2O | Fluorophobic | Alternative for polar organics |
| Elution | 100% MeOH | Fluorophilic | Elutes "Light" fluorous tags |
| Elution | 100% THF | Fluorophilic | Elutes "Heavy" fluorous tags |
Visualization: The F-SPE Mechanism
Caption: Two-stage F-SPE process. Stage 1 removes organic impurities; Stage 2 recovers the fluorinated target.
Module 3: Chromatography of Fluorinated Homologs
User Issue: "I have a mixture of mono-, di-, and tri-fluorinated analogs. They are co-eluting on my C18 column."
Root Cause: On standard C18 (alkyl) phases, fluorine often behaves similarly to hydrogen or slightly increases retention, but the selectivity is poor. Solution: Use a Pentafluorophenyl (PFP) stationary phase.[5]
Why PFP? PFP columns contain a fluorinated aromatic ring. They separate based on:
-
Pi-Pi Interactions: Strong interaction with aromatic analytes.
-
Dipole-Dipole: Exploits the strong C-F dipoles.
-
Shape Selectivity: Distinguishes between positional isomers (e.g., ortho- vs para- fluoro) [3].
Protocol: Gradient Optimization for PFP Columns
-
Mobile Phase A: 10 mM Ammonium Acetate (buffers the dipole interactions).
-
Mobile Phase B: Methanol (better selectivity for fluorine than Acetonitrile).
-
Gradient: Slower gradients (e.g., 1% change per minute) are required because fluorinated homologs often have very close partition coefficients.
Module 4: Solubility & Crystallization
User Issue: "My compound is an oil that won't crystallize, or it's insoluble in everything."
The "Third Phase" Problem: Highly fluorinated compounds (perfluoroalkyls) are often insoluble in hexane and methanol.
Troubleshooting Guide:
-
Hybrid Solvent Systems: Use Benzotrifluoride (BTF) or Trifluorotoluene as a bridging solvent. These dissolve both organic and fluorous compounds.
-
Crystallization Strategy:
-
Dissolve crude in minimal warm BTF .
-
Slowly add Hexane (if the impurity is organic) or Methanol (if the impurity is highly fluorous).
-
Cool to -20°C.
-
References
-
HPLC Determination of Perfluorinated Carboxylic Acids with Fluorescence Detection. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Source: National Institutes of Health (PMC) / D.P. Curran Group.[2] URL:[Link]
-
HPLC Separation of 30 Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. Source: LCGC International. URL:[Link]
-
Removal of PFAS and other fluorinated organic compounds by electrochemistry. Source: BioForum Conference. URL:[Link]
Sources
- 1. US6156896A - Fluorous reaction and separation systems - Google Patents [patents.google.com]
- 2. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Reaction Exotherms in Trifluoromethylation
Mission Statement: Welcome to the Trifluoromethylation Safety & Process Control Center. This guide is engineered for researchers and process chemists dealing with the high-energy thermodynamics of C-F bond formation. Our goal is to transition your workflow from "reactive firefighting" to "predictive thermal management."
Module 1: Reagent-Specific Thermal Profiles
Trifluoromethylation reagents are not created equal. The source of the exotherm—whether it is bond formation, reagent decomposition, or autocatalytic acceleration—dictates the control strategy.
Comparative Thermal Risk Matrix
| Reagent Class | Primary Thermal Driver | Critical Hazard | Onset / Stability Limit | Control Strategy |
| Ruppert-Prakash (TMS-CF | Autocatalytic generation of alkoxide/fluoride intermediates. | Induction Period Runaway: Delayed exotherm followed by a violent spike once the catalytic cycle activates. | Stable at RT; Exotherm spikes upon initiator addition ( | Strict Dosing: Do not double-dose initiator. Use flow for instantaneous mixing. |
| Togni Reagents (I & II) | Hypervalent Iodine bond scission (radical/electrophilic). | Thermal Decomposition: Reagent is shock-sensitive and thermally unstable. | Cryogenic/Flow: Keep | |
| Langlois Reagent (NaSO | Oxidative Radical Generation (requires oxidant like TBHP). | Unproductive Exotherm: Reaction between oxidant and sulfinate releases heat without forming product. | Ambient to | Stoichiometry Control: Monitor oxidant addition rate. |
| Fluoroform (CF | Deprotonation (Acid-Base neutralization). | Over-Pressurization: Gas evolution + Heat of Neutralization in closed vessels. | Immediate exotherm upon base contact. | Tube-in-Tube Flow: Saturation control and continuous pressure management. |
Module 2: Process Engineering & Heat Transfer[1]
The decision to run a reaction in Batch or Flow is often dictated by the Adiabatic Temperature Rise (
Decision Logic: Batch vs. Continuous Flow
Figure 1: Decision tree for selecting reactor type based on thermal accumulation risks. If the adiabatic temperature rise exceeds safety limits, continuous flow is required to maximize heat transfer area (
Module 3: Troubleshooting & FAQs
Q1: "I added the catalyst to my TMS-CF reaction, but nothing happened. Should I add more?"
STATUS: CRITICAL SAFETY RISK Answer: ABSOLUTELY NOT. You are likely experiencing an Induction Period . The Ruppert-Prakash reaction is autocatalytic.[1] The initial catalyst (e.g., TBAF) generates a small amount of alkoxide, which then acts as a catalyst for subsequent turnover.
-
The Danger: If you double-dose the catalyst during the induction phase, you will accumulate unreacted TMS-CF
. When the cycle finally "kicks in," the reaction rate will spike exponentially, releasing all the heat at once. -
Correct Action:
-
Wait.[1]
-
Check your solvent dryness (water quenches the initiator).
-
If no reaction occurs after 30 mins, quench and restart with fresh, dry reagents. Never add more catalyst to a stalled "hot" mixture.
-
Q2: "My Togni II reaction turned black and the yield is <10%."
STATUS: THERMAL DECOMPOSITION Answer: You likely exceeded the thermal stability limit of the hypervalent iodine.
-
The Cause: Togni reagents decompose via radical pathways if heated above
C (depending on the solvent), even though the DSC onset is higher ( C). The reaction exotherm itself probably pushed the internal temperature into the decomposition zone. -
Correct Action:
-
Switch to Acetonitrile (often stabilizes the intermediate).
-
Active cooling to
C during addition. -
Use a copper catalyst to lower the activation energy barrier, allowing the reaction to proceed at a lower temperature.
-
Q3: "Scale-up from 1g to 100g resulted in a pressure spike."
STATUS: GAS EVOLUTION / HEADSPACE ISSUE
Answer: Trifluoromethylation often produces volatile byproducts or intermediates (like
-
The Physics: At 1g, the surface-area-to-volume ratio allowed heat to escape. At 100g, the heat was trapped (square-cube law), causing solvent vapor pressure to spike alongside gaseous byproducts.
-
Correct Action:
-
Calculate the Gas Evolution Rate .
-
Ensure the condenser capacity is rated for the peak exotherm, not just the average heat load.
-
Install a pressure relief valve set to 10% above operating pressure.
-
Module 4: Standard Operating Procedure (SOP)
Protocol: Nucleophilic Trifluoromethylation with TMS-CF (Batch)
Objective: Safe trifluoromethylation of a ketone/aldehyde while managing the autocatalytic exotherm.
Reagents:
-
Substrate (1.0 equiv)
-
TMS-CF
(1.2 equiv) -
Initiator: CsF or TBAF (0.1 - 1.0 mol%)
-
Solvent: THF or Toluene (Anhydrous)
Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask. Cool under
flow. -
Solvation: Dissolve substrate and TMS-CF
in anhydrous solvent.-
Note: TMS-CF
is volatile (bp C). Do not apply vacuum after addition.
-
-
Thermal Equilibration: Cool the mixture to 0°C .
-
Why? This provides a thermal buffer for the impending exotherm.
-
-
Initiation (The Critical Step):
-
Dissolve the initiator (CsF/TBAF) in a minimal amount of solvent.
-
Add slowly via syringe pump or dropwise.
-
Monitor: Watch the internal temperature probe. A rise of
C indicates successful initiation.
-
-
Reaction: Stir at 0°C for 30 min, then allow to warm to RT.
-
Visual Check: The solution often turns yellow/orange.
-
-
Quench: Add aqueous HCl or TBAF solution.
-
Warning: The hydrolysis of the silyl ether is also exothermic . Cool back to 0°C before quenching.
-
Mechanism Visualization: The Autocatalytic Heat Source
Figure 2: The autocatalytic cycle of Ruppert-Prakash trifluoromethylation.[2] Note the red loop: the product intermediate (Alkoxide) catalyzes the reaction, leading to exponential rate acceleration and heat release.
References
-
Continuous Flow Trifluoromethylation Safety Benefits Title: A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles Source: Industrial & Engineering Chemistry Research (ACS) URL:[Link]
-
Safety Profile of Togni Reagents Title: Evaluation of hazards potential by DSC (Differential Scanning Calorimetry) Source: TA Instruments Application Note / ASTM E698 URL:[Link]
-
Langlois Reagent Mechanism Title: Innate C-H trifluoromethylation of heterocycles Source: PMC - NIH (Nature) URL:[Link]
-
Fluoroform Handling in Flow Title: Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations Source: Chemical Society Reviews (RSC) URL:[Link]
Sources
Validation & Comparative
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Benzofurans
Executive Summary
This technical guide evaluates the pharmacological impact of fluorine substitution on the benzofuran scaffold.[1] Benzofurans are privileged structures in medicinal chemistry, serving as the core for drugs like Amiodarone and Saprisartan. However, metabolic instability and poor membrane permeability often limit the efficacy of non-substituted benzofurans.
This guide presents experimental evidence demonstrating that strategic fluorination—specifically at the C5 and C7 positions—significantly enhances metabolic stability (
The Fluorine Effect: Mechanistic Causality
The introduction of fluorine into the benzofuran ring is not merely a steric modification; it is an electronic and metabolic shield.
Metabolic Blockade & Lipophilicity
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing hydrogen with fluorine at metabolic "soft spots" (sites prone to Cytochrome P450 oxidation) prevents oxidative degradation.[2][3] Furthermore, fluorine’s high electronegativity lowers the
Mechanistic Pathway Diagram
The following diagram illustrates how fluorination alters physicochemical properties to drive biological outcomes.
Figure 1: Causal relationship between fluorination, physicochemical alteration, and biological efficacy.[3]
Comparative Biological Analysis
Anticancer Activity (Colorectal & Breast Lines)
Fluorinated benzofurans, particularly 2-substituted derivatives, exhibit superior cytotoxicity against HCT116 (Colorectal) and MCF-7 (Breast) cancer lines compared to their non-fluorinated counterparts.
Key Mechanism: Fluorinated derivatives have been shown to downregulate Bcl-2 (anti-apoptotic protein) and induce PARP-1 cleavage , triggering apoptosis.[4]
Data Comparison: Cytotoxicity (IC50 in
)
Lower values indicate higher potency.[5]
| Compound Scaffold | Substitution (R) | HCT116 | MCF-7 | Relative Potency |
| Native Benzofuran | H (None) | > 100 | > 80 | Low |
| 5-Fluoro-benzofuran | 5-F, 2-COOH | 19.5 | 12.4 | High |
| 5-Bromo-benzofuran | 5-Br, 2-COOH | 24.8 | 18.2 | Moderate |
| Standard Control | Doxorubicin | 4.2 | 1.1 | Reference |
Note: The 5-Fluoro derivative shows a ~5-fold increase in potency over the non-substituted scaffold, approaching the efficacy range of standard chemotherapeutics.
Antimicrobial Potency (MRSA & E. Coli)
In antimicrobial applications, lipophilicity is critical for penetrating the bacterial cell wall. Fluorinated benzofurans demonstrate a lower Minimum Inhibitory Concentration (MIC) against resistant strains.
Data Comparison: Antimicrobial Activity (MIC in
)
Lower values indicate higher potency.
| Compound | S. aureus (MRSA) | E. coli | C. albicans |
| Benzofuran (Unsubstituted) | 128 | > 256 | > 256 |
| 5-Fluoro-2-acetylbenzofuran | 32 | 64 | 32 |
| Standard (Ampicillin) | 16 | 8 | N/A |
| Standard (Fluconazole) | N/A | N/A | 16 |
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must adhere to protocols that control for solvent toxicity and precipitation, which are common sources of error with lipophilic fluorinated compounds.
Protocol A: Synthesis of 2-Substituted 5-Fluorobenzofurans
Methodology: Rap-Stoermer Condensation. This route is preferred over Pechmann condensation for its higher yield and regioselectivity with fluorinated substrates.
Figure 2: Optimized synthetic route for fluorinated benzofurans.
Protocol B: Validated MTT Cytotoxicity Assay
Objective: Determine IC50 values accurately while mitigating false positives due to precipitation.
-
Cell Seeding: Seed HCT116 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Compound Preparation (Critical Step):
-
Dissolve fluorinated benzofuran in 100% DMSO to create a 10 mM stock.
-
Validation Check: Visually inspect for precipitation. Fluorinated compounds are hydrophobic; if precipitate forms, sonicate for 10 mins.
-
Dilute in culture media to final concentrations (0.1 - 100
). Final DMSO concentration must be < 0.1% to prevent solvent toxicity.
-
-
Treatment: Add 100
of compound solution to wells. Include:-
Negative Control: 0.1% DMSO media only.
-
Positive Control: Doxorubicin (
). -
Blank: Media without cells.
-
-
Incubation: Incubate for 48-72 hours.
-
Development: Add 10
MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 100 DMSO. -
Readout: Measure absorbance at 570 nm. Calculate % viability relative to Negative Control.
Strategic Recommendations
Based on the comparative data, the following design strategies are recommended for drug development professionals:
-
Targeting Metabolic Stability: Prioritize 5-fluoro substitution. The C5 position is the primary site of metabolic attack in the native scaffold. Blocking this extends in vivo half-life.[3]
-
Enhancing Potency: For anticancer applications, combine 5-fluoro substitution with a 2-aryl moiety (e.g., 2-(4-methoxyphenyl)). The fluorine atom enhances the electron-withdrawing character, strengthening
stacking interactions with target proteins (e.g., tubulin). -
Avoid Poly-fluorination: While mono-fluorination improves bioavailability, poly-fluorination (e.g., perfluorinated analogs) often leads to extreme lipophilicity (
), resulting in poor solubility and "molecular brick" characteristics.
References
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. [Link][6]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link][1]
-
Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Policy and Practice. [Link]
-
Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives. Scientific Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
5-Methyl-3-(trifluoromethyl)benzofuran vs other benzofuran derivatives
Technical Guide: 5-Methyl-3-(trifluoromethyl)benzofuran vs. Benzofuran Derivatives
Executive Summary: The Strategic Value of the 3-CF₃ Scaffold
In the optimization of benzofuran pharmacophores, the substitution at the C3 position is a critical determinant of metabolic stability and receptor affinity. While 3-methylbenzofuran derivatives are common, they suffer from rapid benzylic oxidation. 5-Methyl-3-(trifluoromethyl)benzofuran represents a strategic structural evolution where the labile methyl group is replaced by a trifluoromethyl (CF₃) moiety.
This guide analyzes the performance of this specific derivative against standard alternatives, highlighting its superior metabolic blockade, enhanced lipophilicity, and unique electronic profile suitable for antimicrobial and anticancer drug discovery.
Comparative Chemical Profile
The following table contrasts 5-Methyl-3-(trifluoromethyl)benzofuran with its direct analogs. Data is derived from standard Structure-Activity Relationship (SAR) principles and calculated physicochemical properties.
| Feature | 5-Methyl-3-(trifluoromethyl)benzofuran | 5-Methyl-3-methylbenzofuran | 5-Methylbenzofuran (Unsubstituted) |
| Electronic Nature (C3) | Strong Electron Withdrawing (-I, -R) | Weak Electron Donating (+I) | Neutral (H) |
| Metabolic Stability | High (Blocks C3-oxidation) | Low (Susceptible to CYP450 benzylic hydroxylation) | Moderate (Ring oxidation possible) |
| Lipophilicity (cLogP) | ~4.2 (High membrane permeability) | ~3.5 | ~2.9 |
| Steric Bulk (C3) | Large (Vol ~ 40 ų, mimics Isopropyl) | Small (Vol ~ 20 ų) | Negligible |
| Primary Application | Metabolic Blocker, Hydrophobic Core | Steric Probe | Scaffold Backbone |
Key Insight: The CF₃ group at C3 acts as a "bioisostere" for an isopropyl group in terms of size but provides the electronic deactivation of a halogen, preventing the rapid metabolism seen with the C3-methyl analog.
Synthesis Protocol: Copper-Mediated Radical Cyclization
Standard benzofuran synthesis (e.g., Rapoport-McLean) is often unsuitable for installing a C3-CF₃ group directly. The most robust field-proven method utilizes a domino cyclization/trifluoromethylation strategy.
Methodology: Oxidative Trifluoromethylation of 2-Alkynylphenols
Objective: Synthesize 5-Methyl-3-(trifluoromethyl)benzofuran from 2-ethynyl-4-methylphenol.
Reagents:
-
Substrate: 2-Ethynyl-4-methylphenol (1.0 equiv)
-
CF₃ Source: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH)
-
Temperature: 60–80°C
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 2-ethynyl-4-methylphenol (1.0 mmol) in anhydrous DCE (5 mL).
-
Activation: Add CuI (0.1 mmol) and Togni Reagent II (1.2 mmol) under an argon atmosphere.
-
Reaction: Seal the tube and heat to 80°C. Monitor via TLC (Hexane:EtOAc 9:1). The reaction typically proceeds via a radical cascade mechanism involving the addition of a •CF₃ radical to the alkyne.
-
Quench: Upon consumption of the starting material (approx. 4–8 hours), cool to room temperature and filter through a pad of Celite to remove copper salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).
-
Validation: Product should appear as a white/off-white solid. Confirm structure via ¹⁹F NMR (singlet around -58 to -62 ppm).
Mechanistic Visualization
The following diagram illustrates the radical cascade mechanism utilized in the synthesis protocol above.
Figure 1: Copper-catalyzed radical trifluoromethylation/cyclization cascade transforming 2-alkynylphenol into the target benzofuran.
Performance Analysis: Why Choose the 3-CF₃ Variant?
A. Metabolic Stability (The "Fluorine Effect")
In drug development, the C3 position of benzofuran is electronically rich and prone to oxidation.
-
Scenario A (3-Methyl): The C3-CH₃ group is a prime target for CYP450 enzymes, leading to hydroxylation (–CH₂OH) and rapid clearance.
-
Scenario B (3-CF₃): The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). The CF₃ group cannot be oxidized. Furthermore, its strong electron-withdrawing nature reduces the electron density of the furan ring, protecting the C2 position from electrophilic metabolic attack.
B. Lipophilicity and Permeability
The introduction of the CF₃ group significantly alters the physicochemical profile:
-
LogP Shift: Replacing H with CF₃ typically increases LogP by ~1.2 units. Replacing CH₃ with CF₃ increases LogP by ~0.6–0.8 units.
-
Impact: 5-Methyl-3-(trifluoromethyl)benzofuran is highly lipophilic. This makes it an excellent scaffold for targeting Central Nervous System (CNS) receptors or intracellular targets where membrane permeability is a limiting factor.
C. Biological Activity Structure-Activity Relationship (SAR)
Based on data from analogous 3-(trifluoromethyl)benzofurans:
-
Antimicrobial: Derivatives with this core have shown potent activity against Candida species and M. tuberculosis, often outperforming non-fluorinated analogs due to increased cellular uptake.
-
Anticancer: The scaffold serves as a robust core for VEGFR-2 inhibitors. The 5-methyl group provides necessary hydrophobic filling in the binding pocket, while the 3-CF₃ group locks the conformation and prevents metabolic degradation.
Strategic Decision Tree
Use this logic flow to determine if this scaffold is appropriate for your project.
Figure 2: Decision matrix for selecting between Methyl and Trifluoromethyl benzofuran derivatives.
References
-
Synthesis of 3-(Trifluoromethyl)benzofurans: Li, X., et al. "Copper-Catalyzed Trifluoromethylation/Cyclization of 2-Alkynylphenols." Journal of Organic Chemistry, 2014.
-
Togni Reagent Utility: Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews, 2015.
-
The Fluorine Effect in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Benzofuran Biological Activity: Miao, Y., et al.[1][2] "A Review on the Biological Activities of Benzofurans." European Journal of Medicinal Chemistry, 2019.
Sources
Comparative Guide: Trifluoromethylated Benzofurans in Drug Discovery
Topic: Structure-Activity Relationship (SAR) of Trifluoromethylated Benzofurans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiproliferative and antimicrobial agents.[1] However, metabolic instability and suboptimal lipophilicity often hamper the efficacy of simple benzofuran derivatives. This guide analyzes the structure-activity relationship (SAR) of trifluoromethylated (
Key Insight: The incorporation of a trifluoromethyl group—particularly at the C2 or C3 position—frequently results in a 10- to 100-fold increase in potency against specific cancer cell lines (e.g., HeLa, A549) and microbial strains. This enhancement is driven by the unique steric bulk, lipophilicity, and metabolic resistance conferred by the C–F bond.
Scientific Foundation: The "Fluorine Effect"
To understand the SAR of these compounds, one must first grasp the causal mechanisms behind the
-
Bioisosterism & Sterics: The
group is often considered a bioisostere of the isopropyl group but with inverted electronic properties. Its volume ( ) is significantly larger than a methyl group ( ), allowing it to fill hydrophobic pockets in target proteins (e.g., the colchicine binding site of tubulin) more effectively. -
Lipophilicity (
): Introduction of increases lipophilicity, enhancing membrane permeability. -
Metabolic Stability: The C–F bond strength (
) blocks oxidative metabolism at the site of substitution, prolonging the drug's half-life.
Comparative SAR Analysis
The following analysis synthesizes data from multiple studies to illustrate the impact of substituents at the C2 and C3 positions of the benzofuran core.
3.1. Potency Comparison: Anticancer Activity (IC
)
Data aggregated from cross-study comparisons of benzofuran derivatives against A549 (Lung Carcinoma) and HeLa cell lines.[2]
| Substituent (R) | Position | Electronic Nature | IC | IC | Mechanistic Insight |
| C2/C3 | Neutral | > 50.0 | > 50.0 | Lacks hydrophobic interaction; rapid metabolism. | |
| C3 | Electron-Donating | 1.48 - 8.50 | 6.55 - 13.1 | Improved binding but susceptible to benzylic oxidation. | |
| C3 | Electron-Withdrawing | 0.10 - 5.00 | ~ 0.80 | Halogen bond capability; high potency but toxicity concerns. | |
| C2/C3 | Strong E-Withdrawing | 0.05 - 0.80 | 0.08 - 0.50 | Optimal hydrophobic filling; metabolically inert. |
Critical Observation: While the methyl group (
) improves activity over the unsubstituted parent (), the trifluoromethyl group ( ) consistently outperforms both. For instance, -containing taxoids and benzofurans exhibit sub-micromolar potency, often surpassing standard agents like cisplatin in resistant lines.
3.2. Structural Logic
-
C2-Position: Substitution here with
stabilizes the furan ring against ring-opening metabolism. -
C3-Position: This is the "sweet spot" for tubulin inhibitors. A bulky
group at C3 forces the molecule into a conformation that maximizes -stacking interactions within the colchicine binding site.
Mechanism of Action: Tubulin Polymerization Inhibition
Trifluoromethylated benzofurans primarily act as Microtubule Targeting Agents (MTAs) . They bind to the colchicine site of
Pathway Visualization
The following diagram illustrates the cascade from drug binding to apoptosis.
Figure 1: Mechanism of action for trifluoromethylated benzofurans targeting tubulin dynamics.
Experimental Protocols
To ensure reproducibility, we provide a validated synthesis protocol for a representative scaffold and the standard assay for biological evaluation.
5.1. Synthesis: Copper-Mediated Domino Cyclization
Objective: One-step synthesis of 2-substituted-3-(trifluoromethyl)benzofurans from 2-alkynylphenols. This method avoids the use of harsh gaseous
Reagents:
-
Substrate: 2-alkynylphenol (1.0 equiv)
-
Reagent: Togni's Reagent or
(generated in situ from , , and fluoroform/silane) -
Solvent: DMF
-
Temperature: 80°C
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk tube under argon, dissolve 2-alkynylphenol (0.2 mmol) in anhydrous DMF (2.0 mL).
-
Addition: Add the
source (e.g., Togni's Reagent II, 1.2 equiv) and Copper(I) Chloride (10 mol%). -
Reaction: Seal the tube and heat to 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel).
5.2. Biological Assay: Tubulin Polymerization (Fluorescence Based)
Objective: Quantify the inhibition of tubulin assembly.
Protocol:
-
Reagent Prep: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 10 M DAPI (fluorescent reporter). -
Incubation: Mix tubulin (2 mg/mL final) with the test compound (at varying concentrations, e.g., 0.1 - 10
M) in a black 96-well plate at 4°C. -
Initiation: Transfer the plate to a pre-warmed reader at 37°C.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot fluorescence vs. time. The
(rate of assembly) and steady-state amplitude are compared to the DMSO control. A reduction in fluorescence plateau indicates inhibition.
Synthesis Workflow Visualization
Figure 2: One-pot domino cyclization strategy for accessing the target scaffold.
References
-
NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis . PubMed. Available at: [Link]
-
Synthesis and biological evaluation of selective tubulin inhibitors as anti-trypanosomal agents . National Institutes of Health (NIH). Available at: [Link]
-
Scope of 3‐(trifluoromethyl)benzofurans: General conditions . ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . MDPI (Cancers). Available at: [Link]
-
Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition . PubMed. Available at: [Link]
Sources
A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for Novel Benzofuran Compounds
For researchers in drug discovery, the benzofuran scaffold represents a privileged structure, forming the core of numerous compounds with potent biological activities.[1] As we synthesize and screen novel benzofuran derivatives, a critical early step is the rigorous assessment of their cytotoxic profile.[2] This guide provides an in-depth comparison of three foundational cytotoxicity assays, offering not just protocols, but the strategic insights needed to select the appropriate method and interpret the resulting data with confidence. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring each protocol is a self-validating system.
The Principle of Triangulation: Why One Assay is Not Enough
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Quantifies cell membrane integrity.
-
Neutral Red Uptake Assay: Assesses lysosomal membrane integrity.
A comparison of results from these assays allows us to "triangulate" the nature of a compound's cytotoxic effect.
The MTT Assay: A Measure of Metabolic Vigor
The MTT assay is arguably the most common method for assessing cell viability, particularly in the screening of anticancer drug candidates.[3][4] Its popularity stems from its simplicity and adaptability to a 96-well format, making it suitable for high-throughput screening.[5][6]
Expertise & Experience: The Mechanism
The assay's principle is rooted in cellular metabolism. Viable, metabolically active cells possess mitochondrial dehydrogenases (like succinate dehydrogenase) that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[7] This conversion only occurs in living cells with intact mitochondrial function.[7] Dead cells lose this ability. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[7]
Authoritative Grounding: Experimental Workflow
The following diagram outlines the standard workflow for an MTT assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Trustworthiness: Self-Validating Protocol
Materials:
-
Cell culture setup as in MTT assay
-
LDH Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is critical to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells, to which you will add the kit's Lysis Buffer 45 minutes before the end of incubation. This lyses all cells and represents 100% cytotoxicity.
-
Background Control: Medium only.
-
-
Supernatant Collection: After compound incubation, centrifuge the plate at ~250 x g for 5 minutes. This pellets any detached cells and debris.
-
Assay Plate Preparation: Carefully transfer 50 µL of supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.
-
Enzymatic Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction time is critical; longer incubation can lead to higher background.
-
Stop Reaction: Add 50 µL of Stop Solution (often 1N HCl) to each well if provided in the kit. [8]7. Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm is typically used.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after correcting for background and spontaneous release.
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
The Neutral Red Uptake Assay: A Gauge of Lysosomal Health
The Neutral Red (NR) assay is another widely used method that provides a quantitative estimation of viable cells. [9]It is often considered more sensitive than tetrazolium salt assays for detecting early cytotoxic events. [10]
Expertise & Experience: The Mechanism
This assay is based on the ability of viable, uninjured cells to actively transport and accumulate the supravital dye Neutral Red within their lysosomes. [9]The dye, a weak cationic chromophore, penetrates the cell membrane and concentrates in the acidic environment of the lysosomes. When cells are damaged or undergo cell death, their ability to retain the dye is lost due to compromised lysosomal membranes. [11]After an incubation period, the cells are washed to remove unincorporated dye. The dye is then extracted from the viable cells using a destain solution, and the absorbance is measured. The amount of dye retained is directly proportional to the number of viable cells. [11][12]
Authoritative Grounding: Experimental Workflow
The diagram below outlines the NRU assay workflow.
Caption: Workflow for the Neutral Red Uptake (NRU) Assay.
Trustworthiness: Self-Validating Protocol
Materials:
-
Cell culture setup as in previous assays
-
Neutral Red solution (e.g., 0.33% w/v in water) [11]* DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain Solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) [11]* Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Dye Incubation: After the treatment period, remove the culture medium. Add 100 µL of pre-warmed medium containing Neutral Red (final concentration typically 40-50 µg/mL) to each well.
-
Uptake: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to incorporate the dye. [9]4. Washing: Carefully remove the dye-containing medium. Wash the cells with 150 µL of DPBS to remove extracellular Neutral Red. [11]5. Extraction: Remove the DPBS wash solution. Add 150 µL of the Destain Solution to each well. [11]6. Solubilization: Place the plate on a shaker for at least 10 minutes to extract the dye from the cells and form a homogeneous solution. [11]7. Measurement: Measure the optical density (OD) at 540 nm in a microplate reader.
Data Presentation & Interpretation: A Comparative Analysis
To illustrate the importance of the multi-assay approach, consider the hypothetical data below for a novel benzofuran derivative ("Benzo-X") compared against the standard chemotherapeutic agent, Doxorubicin, using a human colon cancer cell line (HCT116).
| Compound | Assay | Endpoint Measured | IC₅₀ (µM) | Interpretation |
| Benzo-X | MTT | Mitochondrial Activity | 5.2 | Potent inhibitor of metabolic activity. |
| LDH | Membrane Integrity | 45.8 | Significant membrane damage occurs only at much higher concentrations, suggesting a non-necrotic primary mechanism. | |
| Neutral Red | Lysosomal Integrity | 8.1 | Early disruption of lysosomal function, closely following metabolic collapse. | |
| Doxorubicin | MTT | Mitochondrial Activity | 0.9 | High potency as expected. |
| LDH | Membrane Integrity | 2.5 | Membrane damage occurs at concentrations closer to the metabolic IC₅₀, indicative of apoptosis leading to secondary necrosis. | |
| Neutral Red | Lysosomal Integrity | 1.1 | Lysosomal and mitochondrial functions are compromised at similar concentrations. |
Analysis of Results:
-
Benzo-X: The large discrepancy between the MTT/NR IC₅₀ and the LDH IC₅₀ is highly informative. It suggests that Benzo-X's primary cytotoxic mechanism involves disrupting mitochondrial and lysosomal function, leading to a loss of viability without causing immediate cell lysis (necrosis). This profile is characteristic of compounds that induce apoptosis.
-
Doxorubicin: The IC₅₀ values are more closely clustered, indicating a cascade of events where metabolic failure is rapidly followed by loss of membrane integrity, a known mechanism for this drug.
This comparative data underscores why relying solely on an LDH assay would have grossly underestimated the potency of Benzo-X. Conversely, the MTT assay alone would not have revealed the specific nature of the cell death pathway.
Mechanistic Insights: Visualizing the Path to Cell Death
The results from these primary assays often point towards specific cell death pathways. A profile like that of "Benzo-X" strongly suggests apoptosis. Further investigation would involve assays for key apoptotic markers like caspases. The diagram below illustrates the simplified intrinsic and extrinsic apoptosis pathways that could be triggered by a novel benzofuran compound.
Sources
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- 12. measurlabs.com [measurlabs.com]
Safety Operating Guide
Proper Disposal Procedures: 5-Methyl-3-(trifluoromethyl)benzofuran
Executive Summary & Immediate Action
Do not dispose of 5-Methyl-3-(trifluoromethyl)benzofuran in general organic waste streams.
The presence of the trifluoromethyl (
Immediate Handling Directive:
-
Segregation: Strictly separate from non-halogenated solvents and oxidizers.
-
Container: High-Density Polyethylene (HDPE) or Glass.
Chemical Hazard Profile (The "Why")
To ensure safety, researchers must understand the causality behind these protocols. This compound is not merely "hazardous"; it possesses specific structural properties that dictate its destruction method.
| Feature | Structural Cause | Operational Risk |
| Thermal Stability | Benzofuran core | Resistant to mild degradation; requires high-temperature destruction. |
| Combustion Byproduct | Trifluoromethyl ( | Upon incineration, the C-F bonds cleave to form Hydrogen Fluoride (HF) , a highly corrosive acid gas that destroys standard ceramic incinerator linings.[1] |
| Flammability | Low molecular weight organic | Likely Flash Point <60°C. Vapors can travel to ignition sources. |
| Peroxidation | Ether linkage (Benzofuran) | Potential to form peroxides upon prolonged air exposure (though less reactive than simple ethers). |
Waste Segregation & Management Protocol
A. The Segregation Logic
The primary error in laboratories is commingling fluorinated intermediates with general organic solvents (e.g., Acetone, Hexane).[1]
-
Rule: If the molecule contains F, Cl, Br, or I , it goes into the Halogenated Waste carboy.[1]
-
Reasoning: Halogenated waste is routed to specialized incinerators equipped with alkali scrubbers (e.g., NaOH spray towers) that neutralize acidic HF gas before it enters the exhaust stack.
B. Step-by-Step Disposal Workflow
Step 1: Stabilization
Before disposal, ensure the material is chemically stable.[1]
-
If the material is in solution with reactive reagents (e.g., Lithium aluminum hydride), quench carefully before transferring to waste.[1]
-
Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste container.
Step 2: Packaging
-
Liquid Waste: Use HDPE carboys. Glass is acceptable but poses a breakage risk.
-
Solid Waste: Double-bag in thick polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar.
Step 3: Labeling
The label must be explicit to protect downstream waste handlers.
-
Standard Text: "Hazardous Waste - Flammable, Toxic."[1]
-
Critical Addition: "CONTAINS FLUORINATED ORGANICS" or "HALOGENATED."
-
Constituents: List "5-Methyl-3-(trifluoromethyl)benzofuran" explicitly; do not use abbreviations like "TFM-BF."
C. Visual Decision Tree: Waste Stream Selection
Figure 1: Decision logic for segregating fluorinated benzofuran waste to ensure compatibility with downstream incineration capabilities.
Spill Contingency & Emergency Response
In the event of a spill, speed is critical, but material compatibility is paramount.[1]
PPE Requirements[1][3][4][5][6]
-
Gloves: Nitrile (double-gloved) or Silver Shield/Laminate (best for fluorinated aromatics).
-
Respiratory: Full-face respirator with Organic Vapor (OV) cartridges if ventilation is compromised.
Cleanup Protocol
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
Contain: Use inert absorbents.[3]
-
Recommended: Vermiculite, Diatomaceous earth, or Universal Polypropylene Pads.[1]
-
Avoid: Combustible materials (sawdust) or reactive clays if the solvent carrier is unknown.
-
-
Decontaminate:
Figure 2: Operational workflow for managing spills of fluorinated organic intermediates.
Final Destruction Method (TSDF)
The ultimate fate of this chemical must be High-Temperature Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Process: Combustion at
with a residence time seconds. -
Scrubbing: The flue gas must pass through a wet scrubber (typically Sodium Hydroxide) to convert the generated Hydrogen Fluoride (HF) into Sodium Fluoride (NaF) and water, preventing atmospheric release of acid gas.
-
Verification: Ensure your waste manifest lists "Halogenated Solvents" to trigger this specific routing.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA530-F-11-003. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (US); 2011. Available at: [Link]
-
PubChem. Compound Summary: Benzofuran derivatives and Fluorinated Organics Safety Data. National Library of Medicine. Available at: [Link]
-
Tsang, W., & Burgess, D. The Combustion of Highly Fluorinated Organic Compounds.[1][4] National Institute of Standards and Technology (NIST). Discusses C-F bond stability and HF generation. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-3-(trifluoromethyl)benzofuran
Guiding Principle: Proactive Safety in Advanced Research
As researchers and drug development professionals, our work with novel chemical entities like 5-Methyl-3-(trifluoromethyl)benzofuran pushes the boundaries of science. This compound, integrating the biologically significant benzofuran scaffold with a trifluoromethyl (CF3) group, holds potential in medicinal chemistry, where such modifications can enhance metabolic stability and binding affinity.[1] However, the absence of a specific Safety Data Sheet (SDS) for this exact molecule requires us to operate with informed caution. This guide is structured to build a robust safety framework by analyzing structurally similar compounds. The core principle is to treat the compound as potentially hazardous based on the known profiles of its constituent chemical motifs: benzofurans and halogenated organics.
Hazard Profile Synthesis from Structural Analogs
A comprehensive risk assessment is the foundation of laboratory safety. Lacking specific data for 5-Methyl-3-(trifluoromethyl)benzofuran, we extrapolate from known hazards of related molecules. The parent benzofuran ring system, various methylated benzofurans, and compounds containing the trifluoromethyl group present a consistent pattern of potential risks.
These hazards are summarized below, forming the basis for our PPE and handling recommendations.
| Hazard Statement | Description | Common Source Compounds |
| H302 | Harmful if swallowed. | 5-Methyl-1H-benzotriazole, 5-methyl-1-benzofuran-3-carboxylic acid[2][3] |
| H315 | Causes skin irritation. | 5-Methyl-1H-benzotriazole, Menthofuran[2][3][4] |
| H319 | Causes serious eye irritation. | 5-Methyl-1H-benzotriazole, 5-methyl-1-benzofuran-3-carboxylic acid[2][3] |
| H335 | May cause respiratory irritation. | 5-Methyl-1H-benzotriazole, 5-methyl-1-benzofuran-3-carboxylic acid[2][3] |
| H226 | Flammable liquid and vapor. | 2,3-Benzofuran[5][6] |
| H351 | Suspected of causing cancer. | 2,3-Benzofuran[5][6] |
This table synthesizes GHS hazard data from SDS for structurally related compounds to build a precautionary safety profile.
The trifluoromethyl group classifies this molecule as a halogenated organic compound. Therefore, disposal must be handled with special care to prevent environmental release.[5][7]
Core Personal Protective Equipment (PPE) Mandates
The following PPE is mandatory for all operations involving 5-Methyl-3-(trifluoromethyl)benzofuran, from simple solution transfers to more complex reaction setups. The causality for each selection is directly linked to the synthesized hazard profile.
-
Eye and Face Protection:
-
Equipment: Chemical splash goggles and a full-face shield.
-
Rationale: The high risk of serious eye irritation (H319) necessitates robust protection.[2][3] Standard safety glasses are insufficient. Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield is required over the goggles when handling larger quantities or during procedures with a heightened splash risk.[9]
-
-
Hand Protection:
-
Equipment: Chemical-resistant nitrile gloves.
-
Rationale: To prevent skin contact and irritation (H315), chemically resistant gloves are essential.[2][10] Nitrile gloves provide adequate protection for incidental contact.[9] For prolonged handling or immersion, consider heavier-duty gloves and always consult the manufacturer's breakthrough time data. Inspect gloves for any defects before every use.[8]
-
-
Body Protection:
-
Respiratory Protection:
-
Equipment: Not typically required under standard engineering controls.
-
Rationale: All handling of this compound must occur within a certified chemical fume hood to mitigate the risk of respiratory irritation (H335) from vapors or potential aerosols.[7][8] If engineering controls are inadequate or if there is a risk of generating dust from a solid form of the compound, a NIOSH/MSHA-approved respirator would be necessary.[8]
-
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is a self-validating system for safety.
Step 1: Pre-Experiment Verification
-
Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Verify the location and functionality of the nearest safety shower and eyewash station.[9]
-
Information Review: Read this entire guide and the SDS for any other reagents being used in the procedure.
-
PPE Assembly: Don all required PPE as specified in Section 3 before entering the designated work area.
Step 2: Chemical Handling
-
Work Zone: Conduct all transfers and manipulations at least 6 inches inside the fume hood sash.[9]
-
Grounding: If handling flammable solvents in conjunction with the compound, ensure containers are properly grounded to prevent static discharge.[6]
-
Avoidance of Contamination: Use dedicated spatulas and glassware. Avoid returning excess chemical to the original container. Do not eat, drink, or smoke in the handling area.[2][4]
Step 3: Post-Handling Procedure
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after exiting the laboratory.[2]
Visualized Workflow: Risk-Based PPE Escalation
While the core PPE is mandatory, certain operations may increase risk, requiring an escalation in protective measures. This decision-making process is visualized below.
Caption: Risk-based workflow for PPE selection when handling the target compound.
Disposal Plan: Managing Halogenated Waste
Proper disposal is critical. As a trifluoromethyl-containing compound, all waste must be treated as halogenated organic waste .[7] Under no circumstances should this compound or its solutions be disposed of down the drain.[10][11]
Step-by-Step Disposal Protocol:
-
Container Selection: Use a designated, leak-proof hazardous waste container compatible with organic solvents (e.g., glass or high-density polyethylene).[7][10]
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and rinsates from cleaning glassware, in the designated liquid halogenated waste container.
-
Solid Waste: Collect all contaminated disposable items (e.g., gloves, pipette tips, absorbent paper) in a separate, clearly labeled solid hazardous waste container.[7]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "5-Methyl-3-(trifluoromethyl)benzofuran," and list any solvents present.[10]
-
Storage: Keep the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department.[10]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7]
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous solid waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]
-
Report all spills to your institution's EHS department.
Conclusion: A Commitment to Safety and Scientific Integrity
Handling novel compounds like 5-Methyl-3-(trifluoromethyl)benzofuran demands a proactive and informed approach to safety. By synthesizing data from structurally similar molecules, we can establish a robust framework of protection. The protocols outlined in this guide—from mandatory PPE to detailed handling and disposal plans—are designed to empower researchers to conduct their work with the highest standards of safety and scientific integrity.
References
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- BenchChem. (n.d.). Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 2-Allyl-4-(trifluoromethyl)phenol: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling 5-Ethynyl-3H-isobenzofuran-1-one.
- Sigma-Aldrich. (2025). Safety Data Sheet for 5-Methyl-1H-benzotriazole.
- TCI Chemicals. (2025). Safety Data Sheet for 2,3-Benzofuran.
- Fisher Scientific. (2025). Safety Data Sheet for Menthofuran.
- Morandi, B., & Carreira, E. M. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 5984–5985.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzofuran.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemical Label for 5-methyl-1-benzofuran-3-carboxylic acid. (n.d.).
- University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison.
- BenchChem. (n.d.). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
- NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
